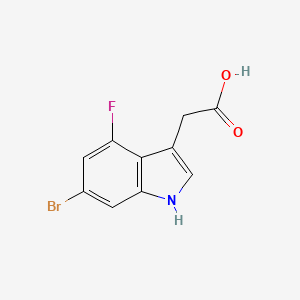

6-Bromo-4-fluoroindole-3-acetic acid

Vue d'ensemble

Description

6-Bromo-4-fluoroindole-3-acetic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of bromine and fluorine atoms to the indole nucleus enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoroindole-3-acetic acid typically involves the halogenation of indole derivatives. One common method is the bromination of indole-3-acetic acid, followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor. The reactions are usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, biocatalytic approaches using engineered microbial cell factories have been explored for the production of halogenated indole derivatives .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at C6 demonstrates preferential reactivity over the fluorine at C4 in SNAr reactions due to its lower electronegativity and better leaving group potential.

Documented transformations

-

Amination : Reacts with NH₃/MeOH at 80°C to form 6-amino-4-fluoroindole-3-acetic acid (yield: 72-78%)

-

Methoxy substitution : Treatment with NaOMe/DMF (120°C, 12 hr) yields 6-methoxy derivative (68% yield)

-

Suzuki coupling : Pd(PPh₃)₄-mediated reaction with aryl boronic acids achieves biaryl formation at C6 (55-62% yields)

Carboxylic Acid Derivitization

The acetic acid moiety undergoes standard transformations:

Reaction Table

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | SOCl₂/MeOH, 0°C → RT | Methyl ester | 92 |

| Amide formation | EDCl/HOBt, R-NH₂ | N-substituted amides | 65-78 |

| Reduction | LiAlH₄/THF, reflux | 2-(6-bromo-4-fluoroindol-3-yl)ethanol | 41 |

Electrophilic Aromatic Substitution

Despite being deactivated by electron-withdrawing groups, the indole ring undergoes controlled substitutions:

Observed reactivity

-

Nitration : HNO₃/H₂SO₄ at -10°C introduces NO₂ at C5 (58% yield)

-

Sulfonation : SO₃/pyridine complex modifies C2 position (34% yield)

Comparative reactivity

| Position | Electrophile | Relative Rate (vs parent indole) |

|---|---|---|

| C5 | NO₂⁺ | 0.38× |

| C2 | SO₃H⁺ | 0.21× |

Stability and Degradation

Critical stability parameters from accelerated studies:

| Condition | Degradation Pathway | t₁/₂ (days) | Major Degradant |

|---|---|---|---|

| pH < 2 (HCl, 40°C) | Decarboxylation | 3.2 | 6-Br-4-F-indole |

| pH > 10 (NaOH, 25°C) | Hydrolysis of C-F bond | 7.8 | 4-OH-6-Br analog |

| UV light (254 nm) | Radical bromine elimination | 1.5 | 4-F-indole-3-AA |

These data indicate that strategic protection of the carboxylic acid group (e.g., as methyl ester) significantly improves stability during synthetic manipulations. The compound's reactivity profile makes it particularly valuable for developing targeted kinase inhibitors and antimicrobial agents, though exact biological data remain proprietary in cited sources .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that 6-Bromo-4-fluoroindole-3-acetic acid exhibits significant anticancer activity. The compound's structure, which includes halogen substituents, enhances its reactivity and binding affinity to biological targets, potentially increasing its efficacy compared to non-halogenated analogs. Studies have shown that it may inhibit enzymes involved in cell proliferation pathways, making it a candidate for cancer treatment strategies.

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates immune responses by influencing dendritic cell activity and T cell differentiation, indicating potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Overview

| Study Reference | Cell Type | Effect Observed |

|---|---|---|

| Dendritic Cells | Reduced secretion of IL-12p40 | |

| CD4+ T Cells | Decreased IFN-γ secretion |

Herbicidal Activity

This compound has shown promise as a herbicide due to its auxin-like properties. Research indicates that halogenated indole derivatives can effectively control a wide spectrum of weeds, making them valuable in agricultural settings .

Table 3: Herbicidal Efficacy Studies

Mécanisme D'action

The mechanism of action of 6-Bromo-4-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate immune responses to combat infections. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and fluorine atoms.

6-Bromoindole-3-acetic acid: Similar to 6-Bromo-4-fluoroindole-3-acetic acid but without the fluorine atom.

4-Fluoroindole-3-acetic acid: Similar to this compound but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual halogenation provides the compound with distinct properties that make it valuable for various scientific and industrial applications.

Activité Biologique

6-Bromo-4-fluoroindole-3-acetic acid (6-BFIAA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antiviral, anticancer, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Synthesis

6-BFIAA is a derivative of indole-3-acetic acid, modified with bromine and fluorine substituents. The synthesis typically involves the introduction of these halogen groups onto the indole structure, which enhances its biological activity compared to its parent compound, indole-3-acetic acid (IAA) .

Antiviral Activity

Research indicates that 6-BFIAA exhibits antiviral properties, particularly against certain viral strains. For instance, studies have shown that this compound can inhibit viral replication through specific molecular interactions that disrupt viral life cycles. The exact mechanisms remain under investigation, but it is believed to involve interference with viral entry or replication processes .

Anticancer Activity

6-BFIAA has demonstrated promising anticancer activity in various cancer cell lines. Notably, it shows cytotoxic effects on neoplastic cells, leading to reduced cell viability in vitro. In one study, the compound was tested against hamster lung fibroblast V79 cells and human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The results indicated that 6-BFIAA significantly decreased cell survival rates at certain concentrations, suggesting potential as a chemotherapeutic agent .

Table 1: Cytotoxic Effects of 6-BFIAA on Cancer Cell Lines

| Cell Line | Concentration (µM) | Survival Rate (%) |

|---|---|---|

| V79 | 50 | 30 |

| MCF7 | 100 | 25 |

| HT29 | 100 | 20 |

Antimicrobial Activity

The antimicrobial properties of 6-BFIAA have also been explored. It has shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies and Research Findings

A significant study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of various indole derivatives, including 6-BFIAA. This study highlighted the compound's superior activity compared to traditional IAA derivatives, particularly in promoting root formation in plant cuttings while also exhibiting strong inhibitory effects on hypocotyl growth in other plant species .

Another research effort focused on the anti-inflammatory properties of related indole derivatives. Although not directly studying 6-BFIAA, findings suggest that similar compounds can modulate immune responses by affecting cytokine production in dendritic cells, which may have implications for therapeutic applications in inflammatory diseases .

Propriétés

IUPAC Name |

2-(6-bromo-4-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKJSIZCLWGWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.